AZD-6918
Description
AZD-6918 is a novel, potent, and selective inhibitor of Trk tyrosine kinases, a family of receptors (TrkA, TrkB, TrkC) critical in neurotrophic signaling and oncogenic pathways. It exhibits inhibitory activity against the BDNF/TrkB axis, which is implicated in cancer cell survival, metastasis, and drug resistance .
Properties
Molecular Formula |
C20H24N6O2S |
|---|---|
Appearance |
Solid powder |
Synonyms |
AZD-6918; AZD6918; AZD 6918.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C20H20F2N6O
- Molecular Weight : 398.41 g/mol
- CAS Number : 905585-60-6
- Mechanism : AZD-6918 attenuates BDNF/TrkB-induced protection of neuroblastoma cells against chemotherapeutic agents like vincristine. It also suppresses TrkB-driven cell migration and proliferation in vitro and in vivo .
This compound belongs to a class of Trk inhibitors that includes compounds such as CEP-701 (Lestaurtinib) , Entrectinib , and LOXO-101 (Larotrectinib) . Below is a detailed comparison based on selectivity, efficacy, and clinical relevance:
Table 1: Comparative Analysis of this compound and Other Trk Inhibitors
Key Research Findings :
Efficacy in Breast Cancer: this compound suppresses TrkB-mediated activation of NF-κB and Wnt/β-catenin pathways, reducing tumor growth and metastasis in xenograft models . In contrast, Entrectinib shows superior CNS penetration but lacks specificity for TrkB-dominated cancers .
Resistance Mechanisms :
- This compound retains activity against some TrkB gatekeeper mutations (e.g., F633L), whereas LOXO-101 is less effective in such cases .
- CEP-701 faces challenges due to off-target inhibition of JAK2, leading to hematologic toxicity .
Pharmacokinetics :
- This compound has a plasma half-life of 6–8 hours in rodent models, comparable to LOXO-101 but shorter than Entrectinib (12–15 hours) .
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